molecular formula C17H10FN3O3S B2571690 5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide CAS No. 1798443-25-0

5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide

Cat. No. B2571690
CAS RN: 1798443-25-0
M. Wt: 355.34
InChI Key: QFMPCWGJHCJUOT-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-assisted Synthesis and Biological Screening : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various heterocyclic moieties such as 1,3-oxazol(idin)e and 1,3-thiazole, have been synthesized through microwave-assisted processes. These compounds exhibited antimicrobial, antiurease, and antilipase activities, showcasing the potential of fluorophenyl derivatives in therapeutic applications (Başoğlu et al., 2013).
  • Photolysis-induced Synthesis of Thiazole Derivatives : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has led to the production of thiazole-5-carboxylate esters, indicating a method for synthesizing thiazole derivatives, which are significant in various biological applications (Fong et al., 2004).

Antimicrobial and Antitumor Properties

  • Antitumor Benzothiazoles Synthesis : Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized, demonstrating potent cytotoxicity against certain human breast cell lines, underlining the importance of fluorine substitution in enhancing antitumor properties (Hutchinson et al., 2001).
  • Antimicrobial Activity of Novel Compounds : New 1,2,4-triazoles starting from isonicotinic acid hydrazide have been synthesized, showing significant antimicrobial activity, which highlights the potential of incorporating fluorophenyl groups into antimicrobial agents (Bayrak et al., 2009).

Structural and Synthetic Innovations

  • Hybrid Molecule Synthesis : The development of hybrid molecules containing fluorophenyl derivatives showcases innovative approaches in synthesizing compounds with enhanced biological activities, focusing on the integration of diverse pharmacophores for potential therapeutic applications (Desai et al., 2013).
  • Catalyst- and Solvent-Free Synthesis : The catalyst- and solvent-free synthesis of fluorobenzamide derivatives through microwave-assisted Fries rearrangement demonstrates a greener and more efficient method for producing fluorinated compounds, which could be pivotal in pharmaceutical synthesis (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

5-(4-fluorophenyl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3S/c18-11-5-3-10(4-6-11)13-9-19-17(23-13)16(22)20-15-8-12(21-24-15)14-2-1-7-25-14/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMPCWGJHCJUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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